

# (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Tert-butyl methyl(piperidin-3-ylmethyl)carbamate*

**Cat. No.:** B069623

[Get Quote](#)

An In-Depth Technical Guide to (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications

## Introduction

(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral heterocyclic building block of significant interest in the pharmaceutical industry. Its structure, featuring a piperidine ring with a protected aminomethyl side chain at the C3 stereocenter, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, while the chiral center is crucial for achieving target specificity and desired pharmacological activity.

This guide provides a comprehensive technical overview of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, analytical characterization, synthesis strategies, and key applications, with a particular focus on its role in the development of targeted therapies. The presence of the tert-butoxycarbonyl (Boc) protecting group is a key feature, offering stability during synthetic transformations while allowing for straightforward deprotection under acidic conditions, a common and reliable strategy in multi-step organic synthesis.[\[1\]](#)[\[2\]](#)

## Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a synthetic intermediate are foundational to its effective use in research and development. (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is typically handled as a free base or as a more crystalline and stable hydrochloride salt.

| Property           | (R)-tert-butyl (piperidin-3-ylmethyl)carbamate (Free Base)                                                                    | (R)-tert-butyl (piperidin-3-ylmethyl)carbamate HCl (Salt)                        |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Chemical Structure | <chem>C11H22N2O2</chem>                                                                                                       | <chem>C11H23ClN2O2</chem>                                                        |
| Molecular Formula  | <chem>C11H22N2O2</chem> [3][4]                                                                                                | <chem>C11H23ClN2O2</chem> [5]                                                    |
| Molecular Weight   | 214.30 g/mol [3][4]                                                                                                           | 250.76 g/mol [5]                                                                 |
| CAS Number         | 879275-33-9[3][4]                                                                                                             | 1217778-64-7[5]                                                                  |
| IUPAC Name         | tert-butyl N-[(3R)-piperidin-3-yl]methyl]carbamate[3]                                                                         | tert-butyl N-[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride[5]              |
| Common Synonyms    | (R)-3-(Boc-aminomethyl)piperidine, N-[(3R)-3-Piperidinylmethyl]-carbamic acid 1,1-dimethylethyl ester[3]                      | R-3-N-Boc-aminomethyl piperidine-HCl[5]                                          |
| Physical Form      | Reported as a solid or semi-solid[6]                                                                                          | Typically a white to off-white solid                                             |
| Storage Conditions | Store in a dark place, sealed in a dry, well-ventilated area, often at room temperature or under refrigeration (2-8 °C)[4][6] | Store in a tightly closed container in a dry, cool, and well-ventilated place[7] |

## Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. While specific batch data will vary, the following provides a reference for the spectroscopic profile, based on data reported for the

closely related (S)-enantiomer.[\[8\]](#)

| Technique                                | Expected Characteristics (Reference data for (S)-enantiomer) <a href="#">[8]</a>                                                                                                   |
|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ (ppm): ~4.77 (brs, 1H, NH-Boc), 2.90-3.03 (m, 4H), 2.49-2.56 (m, 1H), 2.20-2.31 (m, 1H), 1.57-1.72 (m, 3H), 1.39 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ), 1.01-1.21 (m, 2H). |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ (ppm): ~156.7, 79.7, 51.2, 47.5, 45.0, 38.4, 29.6, 29.0, 26.6.                                                                                                                   |
| IR (cm <sup>-1</sup> )                   | ~3360 (N-H stretch), 2972 (C-H stretch), 1703 (C=O carbamate stretch), 1519, 1455, 1365, 1255, 1172.                                                                               |
| Mass Spec (FAB MS)                       | m/z: 215 [M+H] <sup>+</sup> .                                                                                                                                                      |

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a chiral column to determine enantiomeric excess (ee), and Gas Chromatography (GC).

## Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is non-trivial, as control of the C3 stereocenter is paramount for its utility in asymmetric synthesis. Two primary strategies are employed: chiral resolution of a racemic mixture and direct asymmetric synthesis.

## Conceptual Workflow: Chiral Synthesis Strategy

The following diagram illustrates a generalized approach to obtaining the desired (R)-enantiomer. The choice between resolution and asymmetric synthesis often depends on the availability of starting materials, cost, and scalability.

[Click to download full resolution via product page](#)

Caption: General strategies for obtaining the chiral target compound.

## Experimental Protocol: Synthesis via Chiral Resolution (Conceptual)

This protocol is based on established methods for resolving similar chiral amines and provides a self-validating workflow.<sup>[8]</sup> The core principle is the formation of diastereomeric salts with a chiral acid, which have different solubilities, allowing for separation by crystallization.

Objective: To isolate (R)-tert-butyl (piperidin-3-ylmethyl)carbamate from a racemic mixture.

**Materials:**

- Racemic tert-butyl (piperidin-3-ylmethyl)carbamate
- Chiral resolving agent (e.g., (-)-O,O'-di-p-toluoyl-L-tartaric acid)
- Methanol, Anhydrous
- 10% Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Ethyl Acetate
- Distilled Water
- Polarimeter for optical rotation measurement
- Chiral HPLC for enantiomeric excess (ee) determination

**Methodology:**

- Salt Formation:
  - Dissolve 1.0 equivalent of racemic tert-butyl (piperidin-3-ylmethyl)carbamate in dry methanol.
  - Add 1.0 equivalent of the chiral resolving agent (e.g., (-)-O,O'-di-p-toluoyl-L-tartaric acid).
  - Gently heat the mixture to reflux until a clear, homogeneous solution is formed. Causality: Heating ensures complete dissolution for effective salt formation.
- Diastereomer Crystallization:
  - Allow the solution to cool slowly to room temperature and stir for 5-6 hours. The salt of one diastereomer should preferentially crystallize. Causality: Slow cooling promotes the formation of larger, purer crystals, enhancing separation efficiency.
  - Filter the resulting white solid and wash with a minimal amount of cold, anhydrous methanol.

- Recrystallization (Purity Validation):
  - The crude diastereomeric salt can be recrystallized from fresh methanol to improve purity. The optical rotation of the mother liquor and the crystals should be monitored at each step to track the resolution progress.
- Liberation of the Free Amine:
  - Suspend the purified diastereomeric salt in distilled water and cool to 0°C.
  - Add 10% aqueous sodium carbonate solution dropwise until the mixture is basic (pH > 9). Causality: The base deprotonates the amine, breaking the salt and liberating the free base, which is less water-soluble.
  - Stir for 15 minutes to ensure complete liberation.
- Extraction and Isolation:
  - Extract the aqueous mixture with ethyl acetate (e.g., 5 x 50 mL).
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target (R)-enantiomer.
- Final Validation:
  - Confirm identity using NMR and MS.
  - Measure the specific rotation using a polarimeter.
  - Determine the enantiomeric excess (ee) using chiral HPLC to validate the success of the resolution.

## Key Applications in Drug Discovery and Development

The primary value of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate lies in its utility as a precursor for high-value pharmaceutical targets. Its pre-installed chirality and protected amine

functionality make it an efficient starting point for complex syntheses.

## Case Study: Synthesis of Niraparib

Niraparib is a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA gene mutations.[9][10] The (S)-enantiomer of the piperidine ring is a key structural feature for its activity, however, the synthesis strategies often involve intermediates with the (R) configuration which are later inverted or used in specific coupling reactions. Patent literature describes multiple synthetic routes where a chiral 3-substituted piperidine is a critical starting material.[9][11][12][13]

The diagram below conceptualizes the integration of a chiral piperidine building block into the Niraparib scaffold.



[Click to download full resolution via product page](#)

Caption: Role of the chiral piperidine intermediate in Niraparib synthesis.

## Other Therapeutic Areas

Beyond oncology, chiral piperidine scaffolds are integral to drugs targeting the central nervous system and metabolic disorders.

- Orexin Receptor Antagonists: These are used to treat insomnia. The specific stereochemistry of the piperidine ring is often crucial for potent and selective receptor binding.[14]
- IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for treating inflammatory and autoimmune diseases.[14]
- DPP-4 Inhibitors: A related compound, (R)-3-(Boc-amino)piperidine, is a key intermediate for Alogliptin, a drug used to treat type 2 diabetes.[15] This highlights the broad utility of this structural class.

## Safety, Handling, and Storage

Proper handling of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is essential due to its potential hazards. The following information is synthesized from available safety data.[3][7][16]

| Hazard Category           | GHS Classification and Precautionary Statements[3]                                                                                                                                                                                         |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. Precaution: P280 - Wear protective gloves/protective clothing. P302+P352 - IF ON SKIN: Wash with plenty of soap and water.                                    |
| Serious Eye Damage        | H318: Causes serious eye damage. Precaution: P280 - Wear eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation    | H335: May cause respiratory irritation. Precaution: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.                                         |

#### Handling Recommendations:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
- Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][16]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]

## Conclusion

(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is more than a simple chemical intermediate; it is an enabling tool for the efficient construction of stereochemically complex drug candidates. Its value is derived from the combination of the pharmaceutically relevant piperidine core, the

synthetically versatile Boc-protected amine, and the critical (R)-stereocenter. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist leveraging this building block to accelerate the discovery and development of novel therapeutics.

## References

- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.
- ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [\[Link\]](#)
- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [\[Link\]](#)
- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
- Pharmaffiliates. (R)-3-(Boc-Amino)piperidine. [\[Link\]](#)
- Google Patents.
- Google Patents.
- European Patent Office.
- PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. myuchem.com [myuchem.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 879275-33-9|(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23CIN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 10. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 11. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 12. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 13. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. fishersci.ie [fishersci.ie]
- To cite this document: BenchChem. [(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069623#r-tert-butyl-piperidin-3-ylmethyl-carbamate-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)